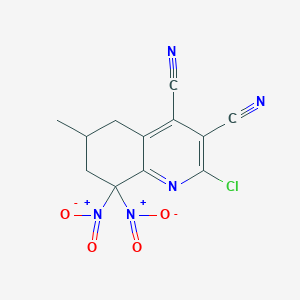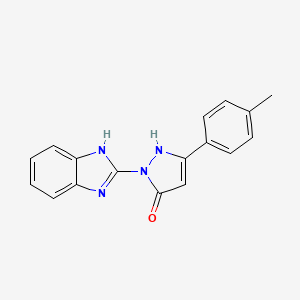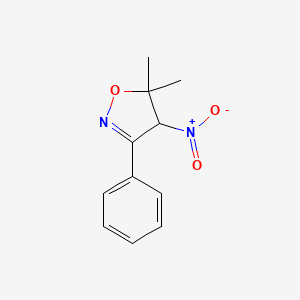![molecular formula C32H31N3OS B14942647 1-(4-methoxyphenyl)-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14942647.png)
1-(4-methoxyphenyl)-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a thioamide group
Vorbereitungsmethoden
The synthesis of 1-(4-methoxyphenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include aromatic amines, aldehydes, and thioamide precursors. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the introduction of different chemical functionalities. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2H-2,3,8b-triazacyclopenta[cd]azulene: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
1-[(4-Bromoanilino)methyl]-4-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide: This compound includes a bromine atom, which can significantly alter its reactivity and potential applications
Eigenschaften
Molekularformel |
C32H31N3OS |
|---|---|
Molekulargewicht |
505.7 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)-N,2-bis(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C32H31N3OS/c1-21-7-11-23(12-8-21)28-20-35-30(31(37)33-25-15-9-22(2)10-16-25)29(24-13-17-26(36-3)18-14-24)27-6-4-5-19-34(28)32(27)35/h7-18,20H,4-6,19H2,1-3H3,(H,33,37) |
InChI-Schlüssel |
SQZURMHHBGSNRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)OC)C(=S)NC6=CC=C(C=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B14942574.png)
![4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942577.png)
![methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B14942596.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14942600.png)

![7-(4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942613.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942614.png)



![(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B14942628.png)
![10-amino-N-(2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B14942636.png)
![11-(Pyridin-3-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14942640.png)
![6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14942651.png)
